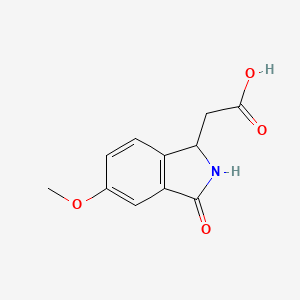
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Overview
Description
“(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” is a specialty product used for proteomics research . The molecular formula is C11H11NO4 and the molecular weight is 221.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” are not fully detailed in the search results. We know its molecular formula is C11H11NO4 and its molecular weight is 221.21 , but additional properties like melting point, boiling point, and solubility are not provided.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that “(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that this compound could potentially be used in cancer treatment.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant properties . This suggests that “(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that this compound could potentially be used in the treatment of microbial infections.
Neuroprotective Properties
The proposed synthetic strategy for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties could potentially involve "(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid" .
Mechanism of Action
Target of Action
The primary targets of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, have diverse biological and clinical applications . They can affect various biochemical pathways, but the specific pathways influenced by this compound remain to be discovered.
Future Directions
properties
IUPAC Name |
2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJHHWGVWMRCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)

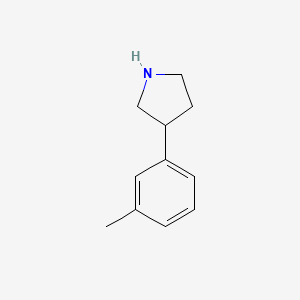

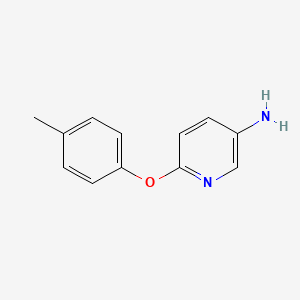

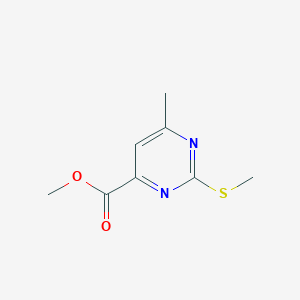
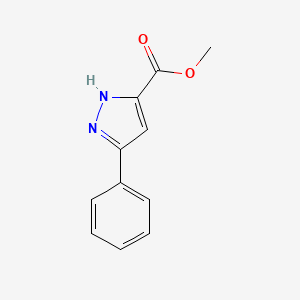
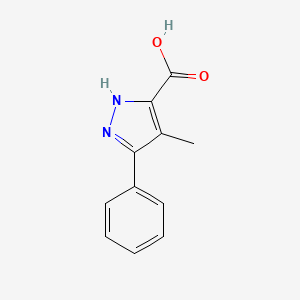
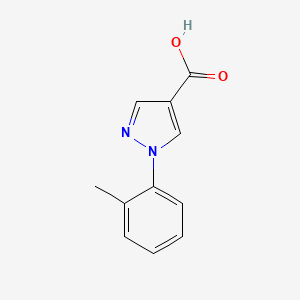
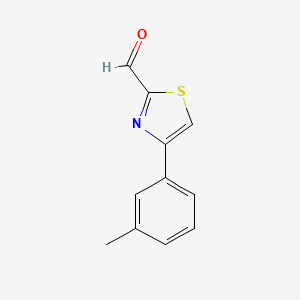
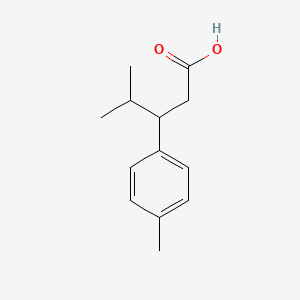
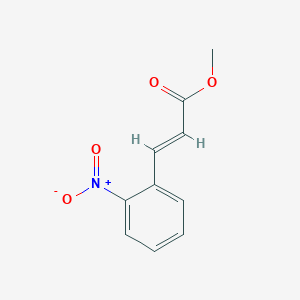
![4-[(3-Methylphenyl)thio]piperidine](/img/structure/B3022929.png)